2-Oxocycloheptane-1-carbaldehyde

Vue d'ensemble

Description

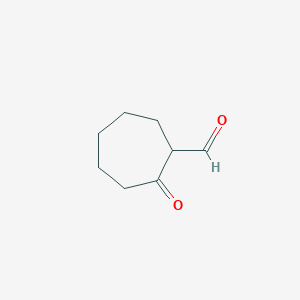

2-Oxocycloheptane-1-carbaldehyde is an organic compound with the molecular formula C8H12O2. It is a cyclic ketone with an aldehyde functional group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Oxocycloheptane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cycloheptanone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Oxocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted cycloheptane derivatives.

Applications De Recherche Scientifique

Organic Synthesis

2-Oxocycloheptane-1-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives through nucleophilic addition reactions with amines and alcohols.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications. Derivatives of this compound have been synthesized and evaluated for biological activity, particularly as:

- Antibacterial Agents : Some derivatives have shown significant activity against Gram-positive and Gram-negative bacteria.

- Antifungal Agents : Certain compounds derived from this aldehyde exhibit antifungal properties, making them candidates for treating fungal infections.

A study synthesized various derivatives of this compound and evaluated their antibacterial activity against different bacterial strains. The results indicated that some derivatives exhibited considerable inhibitory effects on growth, particularly against Staphylococcus aureus and Escherichia coli.

| Compound Name | Activity Type | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| Derivative A | Antibacterial | Staphylococcus aureus | 15 |

| Derivative B | Antifungal | Candida albicans | 12 |

| Derivative C | Antibacterial | Escherichia coli | 18 |

| Derivative D | Antifungal | Aspergillus niger | 10 |

Case Study 2: Enantioselective Organocatalysis

Research demonstrated the use of this compound in enantioselective organocatalysis, leading to the synthesis of complex molecules with potential therapeutic applications. The reactions produced high yields with excellent enantiomeric ratios, indicating promising applications in drug development.

Mécanisme D'action

The mechanism of action of 2-oxocycloheptane-1-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the cyclic ketone structure, which can stabilize reaction intermediates and facilitate various chemical transformations.

Comparaison Avec Des Composés Similaires

2-Oxocyclohexane-1-carbaldehyde: A similar compound with a six-membered ring instead of a seven-membered ring.

Cycloheptanone: A related compound without the aldehyde functional group.

Cyclohexanone: A six-membered ring ketone without the aldehyde group.

Uniqueness: 2-Oxocycloheptane-1-carbaldehyde is unique due to its combination of a seven-membered ring and an aldehyde functional group. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form diverse products sets it apart from similar compounds.

Activité Biologique

2-Oxocycloheptane-1-carbaldehyde is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a cycloheptane ring with a ketone and an aldehyde functional group. Its molecular formula is , and it is classified as a cyclic ketone. The presence of these functional groups suggests potential reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of cycloheptane compounds have shown efficacy against various strains of bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 1 μg/mL for some analogs .

Anti-cancer Activity

The compound has also been investigated for its anti-cancer properties. Studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies demonstrated that cycloheptane derivatives could reduce the viability of cancer cells significantly, indicating their potential as anti-cancer agents .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Interaction with Cellular Receptors : The aldehyde group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to biological responses.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various cycloheptane derivatives, including this compound. The results indicated that these compounds exhibited strong inhibitory effects against Gram-negative bacteria. The study highlighted that compound analogs had lower MIC values compared to traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study, this compound was tested against several cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 10 μM. Flow cytometry analyses confirmed an increase in early apoptotic cells, supporting its potential role as an anti-cancer agent .

Research Findings Summary

Propriétés

IUPAC Name |

2-oxocycloheptane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-6-7-4-2-1-3-5-8(7)10/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWWBIUKYXKRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508452 | |

| Record name | 2-Oxocycloheptane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1589-24-8 | |

| Record name | 2-Oxocycloheptane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.